molecular formula C14H16N4 B6310261 1-Butyl-4-methylpyridinium tricyanomethanide CAS No. 1312925-66-8

1-Butyl-4-methylpyridinium tricyanomethanide

Cat. No.: B6310261
CAS No.: 1312925-66-8
M. Wt: 240.30 g/mol
InChI Key: PZMMDZJTQQXDEO-UHFFFAOYSA-N
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Description

1-Butyl-4-methylpyridinium tricyanomethanide is an ionic liquid known for its unique properties and potential applications in various fields. It is composed of a 1-butyl-4-methylpyridinium cation and a tricyanomethanide anion. This compound is recognized for its high thermal stability, low viscosity, and excellent conductivity, making it a valuable material in scientific research and industrial applications.

Scientific Research Applications

1-Butyl-4-methylpyridinium tricyanomethanide has numerous applications in scientific research:

    Chemistry: It is used as a solvent for various chemical reactions, particularly those involving carbon dioxide capture and storage. Its high solubility for carbon dioxide makes it valuable in environmental applications.

    Biology: The compound is explored for its potential in biological systems, including its use as a medium for enzyme-catalyzed reactions.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique ionic properties.

    Industry: It is utilized in industrial processes such as separation techniques, where its selectivity and stability are advantageous.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Butyl-4-methylpyridinium tricyanomethanide. For instance, temperature can affect its thermodynamic properties with water . Additionally, the presence of other substances (like CO2 or pyridine) in the environment can influence its solubility and therefore its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-methylpyridinium tricyanomethanide can be synthesized through a reaction between 1-butyl-4-methylpyridinium chloride and sodium tricyanomethanide. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-methylpyridinium tricyanomethanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The tricyanomethanide anion can participate in nucleophilic substitution reactions, where it replaces other anions in a compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Comparison with Similar Compounds

  • 1-butyl-3-methylimidazolium tricyanomethanide
  • 1-ethyl-3-methylimidazolium tricyanomethanide
  • 1-butyl-1-methylpyrrolidinium tricyanomethanide

Comparison: 1-Butyl-4-methylpyridinium tricyanomethanide is unique due to its specific cation structure, which imparts distinct properties such as lower viscosity and higher thermal stability compared to similar compounds. Its ability to dissolve carbon dioxide more effectively also sets it apart, making it a preferred choice for applications in carbon capture and storage.

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;2,2-dicyanoethenylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.C4N3/c1-3-4-7-11-8-5-10(2)6-9-11;5-1-4(2-6)3-7/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMDZJTQQXDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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